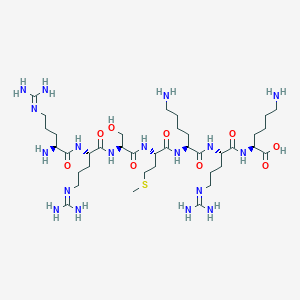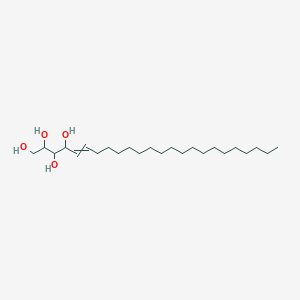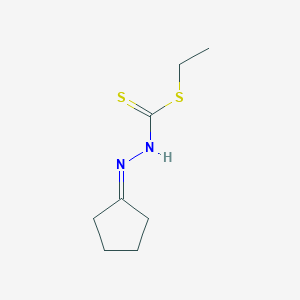
Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate is a chemical compound belonging to the class of carbodithioates. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. The structure of this compound includes a cyclopentylidene group attached to a hydrazine carbodithioate moiety, making it a unique entity in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyclopentylidenehydrazine-1-carbodithioate typically involves the reaction of ethyl hydrazinecarbodithioate with cyclopentanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The process involves the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions: Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the hydrazine or carbodithioate moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. It can inhibit the growth of various bacterial and fungal strains and exhibit cytotoxicity against cancer cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds and as a ligand in coordination chemistry.
作用機序
The mechanism of action of ethyl 2-cyclopentylidenehydrazine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation.
類似化合物との比較
Methyl carbodithioate esters: These compounds share the carbodithioate moiety but differ in their alkyl groups.
Hydrazinecarbodithioate derivatives: These compounds have similar hydrazine and carbodithioate functionalities but may have different substituents.
Uniqueness: Ethyl 2-cyclopentylidenehydrazine-1-carbodithioate is unique due to its specific structural features, such as the cyclopentylidene group
特性
CAS番号 |
256638-86-5 |
|---|---|
分子式 |
C8H14N2S2 |
分子量 |
202.3 g/mol |
IUPAC名 |
ethyl N-(cyclopentylideneamino)carbamodithioate |
InChI |
InChI=1S/C8H14N2S2/c1-2-12-8(11)10-9-7-5-3-4-6-7/h2-6H2,1H3,(H,10,11) |
InChIキー |
NIYPSYOKNOWTCN-UHFFFAOYSA-N |
正規SMILES |
CCSC(=S)NN=C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


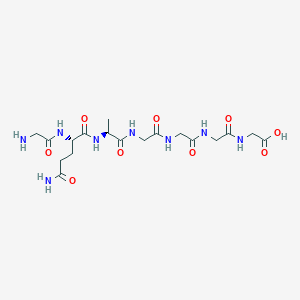
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
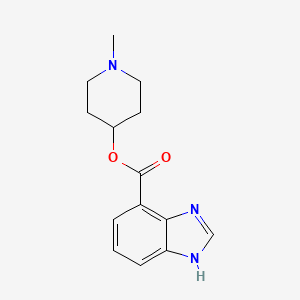

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

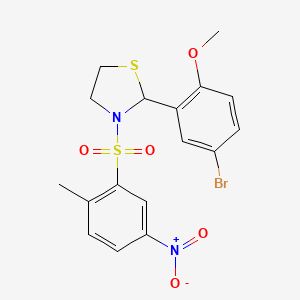
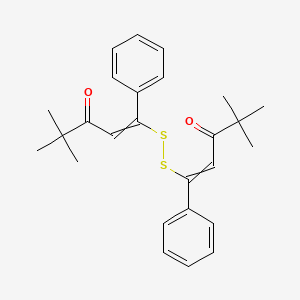


![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)

